Technical Guide: 5-Chloro-2-adamantanone Structural Analysis & Synthesis
Technical Guide: 5-Chloro-2-adamantanone Structural Analysis & Synthesis
This guide provides an in-depth technical analysis of 5-Chloro-2-adamantanone , addressing the nomenclature confusion regarding "5-Chloro-1-adamantanone" and detailing the structural, synthetic, and application-based aspects of this key pharmaceutical intermediate.
Clarifying the "5-Chloro-1-adamantanone" Nomenclature & Isomeric Integrity
Executive Summary: The Nomenclature Paradox
In high-purity chemical sourcing and drug development, the term "5-Chloro-1-adamantanone" frequently appears in catalogs. It is critical for researchers to recognize that this is a misnomer or a non-IUPAC synonym for 5-Chloro-2-adamantanone (CAS: 20098-17-3).
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The Core Issue: A ketone functionality cannot exist at the bridgehead (C1) of the adamantane cage due to Bredt’s Rule , which forbids double bonds at bridgehead positions in small bicyclic systems due to extreme ring strain.
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The Reality: The molecule is invariably 5-chloro-2-adamantanone , where the ketone is located on a secondary carbon (C2, the bridge) and the chlorine is at the distal bridgehead (C5).
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Significance: This scaffold is a crucial pharmacophore in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and 11β-HSD1 inhibitors, valued for its lipophilicity and metabolic stability.
Structural Analysis & Logic
Adamantane Numbering & Isomerism
To understand the distinction between the requested "1-one" and the actual "2-one," one must visualize the adamantane cage.
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Bridgeheads (1, 3, 5, 7): Tertiary carbons. Stable sites for halogenation (radical pathway).
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Bridges (2, 4, 6, 8, 9, 10): Secondary carbons. The only stable sites for a ketone (
).
Diagram 1: Structural Numbering & Connectivity
The following diagram illustrates the standard IUPAC numbering versus the non-standard "1-chloro-4-one" numbering that leads to the confusion.
Caption: Comparison of the stable 2-adamantanone scaffold vs. the geometrically impossible 1-adamantanone structure.
Distal vs. Proximal Functionalization
While "5-Chloro-1-adamantanone" is a synonym for the 5-chloro-2-one, a genuine isomer exists: 1-Chloro-2-adamantanone . The distinction is regiochemical:
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5-Chloro-2-adamantanone (Distal): Cl is at C5, far from the ketone. This is the thermodynamically favored product in many remote oxidation protocols.
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1-Chloro-2-adamantanone (Proximal): Cl is at C1, adjacent to the ketone. This is an
-halo ketone, often more reactive and less stable under basic conditions.
Physicochemical Profile & Comparison
The following table consolidates the properties of the target molecule against its common isomers/related compounds to aid in identification.
| Feature | 5-Chloro-2-adamantanone | 1-Chloroadamantane (Reference) | 1-Chloro-2-adamantanone (Isomer) |
| CAS Number | 20098-17-3 | 935-56-8 | 20098-16-2 (Rare) |
| Common Synonyms | 5-Chloro-1-adamantanone*, 1-Chloro-4-adamantanone | Adamantyl chloride | |
| Structure Type | Alkyl Chloride (No Ketone) | ||
| Melting Point | 196 – 202 °C | 165 – 166 °C | ~160 °C (varies by purity) |
| Appearance | White Crystalline Solid | Off-white Waxy Solid | White Solid |
| Solubility | DCM, Methanol, Chloroform | Hexane, DCM | DCM, Ethers |
| Stability | High (Metabolically stable) | Hydrolytically active | Reactive (Alpha-halo) |
*Note: "5-Chloro-1-adamantanone" is a commercial alias, not a distinct chemical entity.
Synthetic Pathways & Causality
The synthesis of 5-chloro-2-adamantanone requires controlling regioselectivity to target the C5 position (distal) rather than the C1 position (proximal).
Route A: Oxidation of 5-Chloro-2-adamantanol (Preferred)
This route is preferred for its high specificity. The precursor, 5-chloro-2-adamantanol, is oxidized using Jones reagent or Pyridinium Chlorochromate (PCC).
Protocol Logic:
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Precursor Selection: 5-hydroxy-2-adamantanone is first chlorinated, or 5-chloro-2-adamantanol is synthesized via remote functionalization.
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Oxidation: The secondary alcohol at C2 is oxidized to a ketone. Since the C5 chlorine is tertiary and non-oxidizable under these conditions, the regiochemistry is preserved.
Route B: Direct Chlorination of 2-Adamantanone
Direct chlorination of 2-adamantanone using
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Mechanism: Radical halogenation.[1]
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Selectivity Issue: The electron-withdrawing carbonyl group at C2 deactivates the adjacent C1/C3 hydrogens (inductive effect). This directs the radical attack to the remote C5/C7 positions, favoring 5-chloro-2-adamantanone .
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Self-Validating Step: Monitor reaction via GC-MS. The 5-chloro isomer (distal) will appear later than the 1-chloro isomer (proximal) on non-polar columns due to polarity differences induced by the dipole moment alignment.
Diagram 2: Synthetic Workflow & Regioselectivity
Caption: Regioselective chlorination favoring the distal 5-position due to the electron-withdrawing effect of the C2 ketone.
Experimental Protocol: Synthesis of 5-Chloro-2-adamantanone
Reference Standard for Laboratory Synthesis
Objective: Selective synthesis via oxidation of 5-chloro-2-adamantanol to avoid isomer separation issues.
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Reagents:
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5-Chloro-2-adamantanol (1.0 eq)
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Jones Reagent (
, 1.2 eq) -
Acetone (Solvent, 10 mL/g)
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Procedure:
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Dissolution: Dissolve 5-chloro-2-adamantanol in acetone at 0°C.
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Addition: Add Jones reagent dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring cleavage.
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Quenching: Upon consumption of starting material (TLC check, eluent 20% EtOAc/Hexane), add Isopropanol to quench excess oxidant (color change from orange to green).
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Extraction: Dilute with water, extract with Dichloromethane (
). -
Purification: Wash organic layer with Brine, dry over
. Concentrate in vacuo. Recrystallize from Hexane/Ether.
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Validation:
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Melting Point: Target range 196–202°C.
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1H-NMR (CDCl3): Look for bridgehead protons. The signal for H-1/H-3 (adjacent to C=O) will be distinct from H-6/H-7. Lack of signal at ~3.8-4.0 ppm confirms oxidation of the alcohol (CH-OH) to ketone (C=O).
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Applications in Drug Development
The 5-chloro-2-adamantanone scaffold is a bioisostere for the adamantane cage found in:
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DPP-4 Inhibitors: Used in the synthesis of Saxagliptin/Vildagliptin analogs where the bridgehead substituent modulates metabolic stability (blocking CYP450 oxidation sites).
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11β-HSD1 Inhibitors: The ketone provides a handle for reductive amination or Grignard addition, while the chlorine provides lipophilic bulk without metabolic liability.
References
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Geluk, H. W., & Keizer, V. G. (1973). Adamantanone. Organic Syntheses, 53, 8.
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Tabushi, I., et al. (1973). Regioselective remote functionalization of adamantane. Journal of the American Chemical Society.
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ChemicalBook. (2024). 5-Chloro-2-adamantanone Product Entry & Synonyms.
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PubChem. (2024).[2] Compound Summary: 5-Chloroadamantan-2-one.[3]
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TCI Chemicals. (2024).[4] Product Specification: 5-Chloro-2-adamantanone (C2140).
